

Fidaxomicin's Antibacterial Spectrum: A Technical Guide

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Compound of Interest

Compound Name: *Fidaxomicin (Standard)*

Cat. No.: *B15564435*

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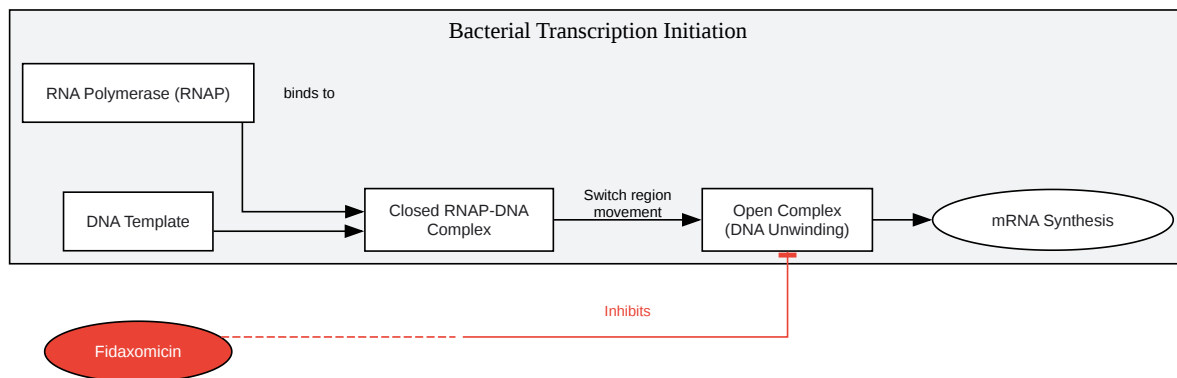
Introduction

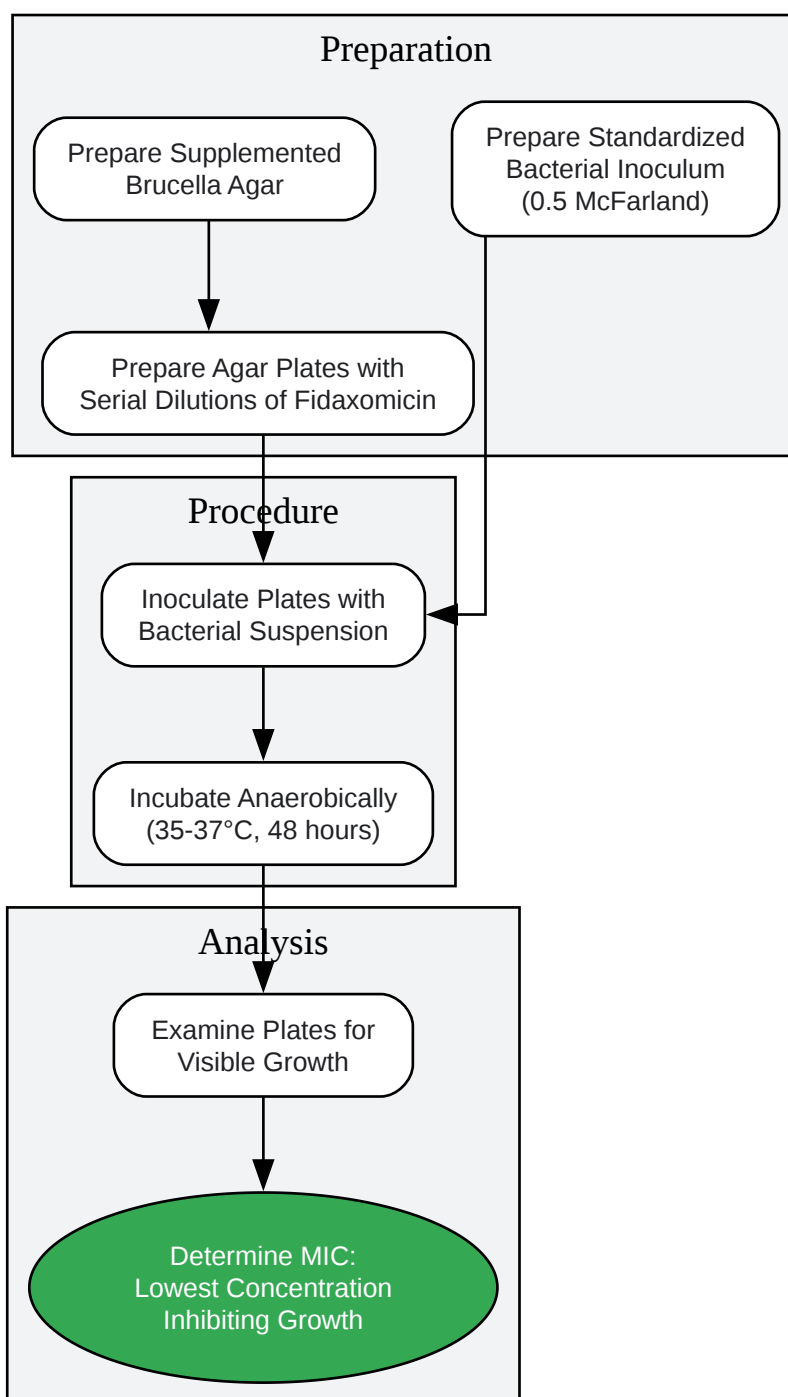
Fidaxomicin, a first-in-class macrocyclic antibiotic, represents a significant therapeutic advance in the treatment of *Clostridioides difficile* infection (CDI). Its targeted spectrum of activity, potent bactericidal action against *C. difficile*, and minimal disruption to the normal gut microbiota distinguish it from broad-spectrum antibiotics traditionally used for CDI. This technical guide provides a comprehensive overview of fidaxomicin's antibacterial spectrum, detailing its mechanism of action, in vitro activity, and the standardized methodologies for its evaluation.

Mechanism of Action

Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.^{[1][2]} Unlike rifamycins, which also target RNAP, fidaxomicin acts at an earlier step in the transcription initiation process.^{[1][2]} It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands required for messenger RNA (mRNA) synthesis.^[1] This inhibition is mediated through interactions with the switch regions of the RNAP, effectively trapping the enzyme in an open-clamp conformation.

The specificity of fidaxomicin is attributed to differences in the σ subunit of the RNA polymerase among various bacterial species.





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References

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- [2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab \[cmdr.ubc.ca\]](#)
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